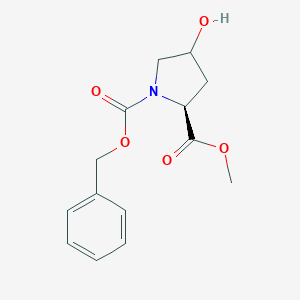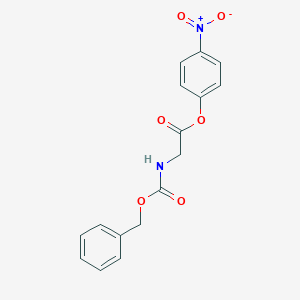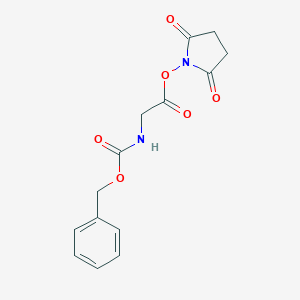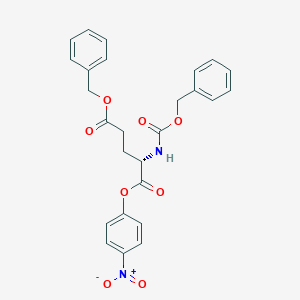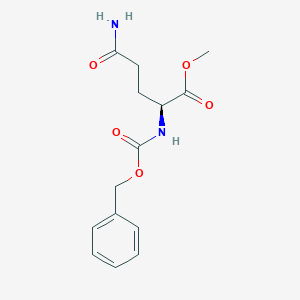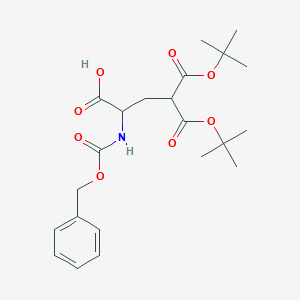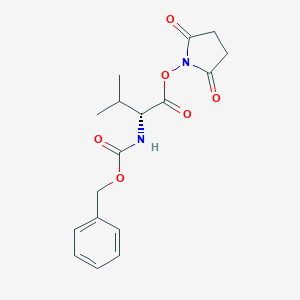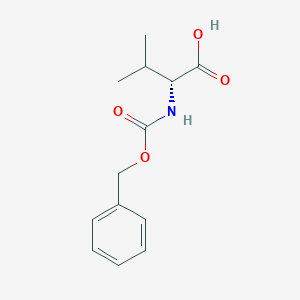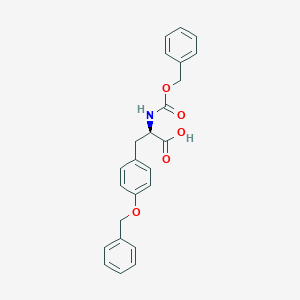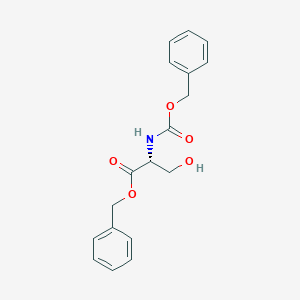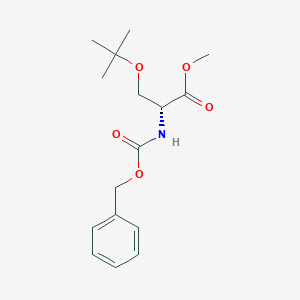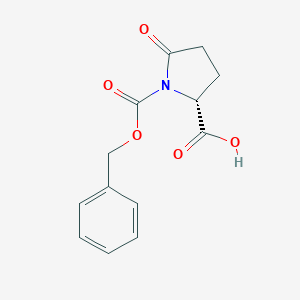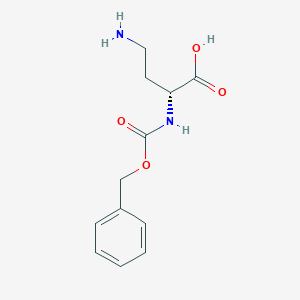
卡巴氧基-D-2,4-二氨基丁酸
描述
Cbz-D-2,4-Diaminobutyric acid, also known as N-alpha-Cbz-D-2,4-diaminobutanoic acid, is a derivative of 2,4-diaminobutyric acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is a white or off-white powder with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol .
科学研究应用
Cbz-D-2,4-Diaminobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an antitumor agent and its ability to inhibit gamma-aminobutyric acid transaminase, leading to elevated levels of gamma-aminobutyric acid.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
作用机制
Target of Action
The primary target of Cbz-D-2,4-Diaminobutyric acid, also known as DABA, is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the nervous system.
Mode of Action
DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot happen, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further increases the levels of GABA .
Biochemical Pathways
The inhibition of GABA transaminase and the prevention of GABA reuptake by DABA affect the GABAergic pathway . This pathway is responsible for the production, release, and reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA, thereby enhancing the inhibitory effects of the GABAergic pathway .
Result of Action
The increase in GABA levels due to the action of DABA can have several effects at the molecular and cellular levels. Elevated GABA levels can enhance the inhibitory effects on neuronal activity, potentially affecting various neurological processes . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin, but over the long term, it could paradoxically cause convulsions .
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing a variety of biochemical processes .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cbz-D-2,4-Diaminobutyric acid vary with different dosages in animal models . At certain thresholds, the compound can have toxic or adverse effects .
Metabolic Pathways
Cbz-D-2,4-Diaminobutyric acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Cbz-D-2,4-Diaminobutyric acid may involve large-scale protection of 2,4-diaminobutyric acid using automated reactors and continuous flow systems. The use of biocatalysts and chiral technology methods can also be employed to enhance the yield and stereoselectivity of the product .
化学反应分析
Types of Reactions
Cbz-D-2,4-Diaminobutyric acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield free 2,4-diaminobutyric acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of free 2,4-diaminobutyric acid.
Substitution: Formation of amides or other substituted derivatives
相似化合物的比较
Similar Compounds
2,4-Diaminobutyric acid: The parent compound without the benzyloxycarbonyl protecting group.
N-Boc-D-2,4-Diaminobutyric acid: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.
L-2,4-Diaminobutyric acid: The L-enantiomer of 2,4-diaminobutyric acid .
Uniqueness
Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427170 | |
| Record name | Cbz-D-2,4-Diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70882-66-5 | |
| Record name | Cbz-D-2,4-Diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


